molecular formula C7H13NS2 B1666852 Berteroin CAS No. 4430-42-6

Berteroin

Cat. No. B1666852
CAS RN: 4430-42-6
M. Wt: 175.3 g/mol
InChI Key: HBVIMVJTUQNSEP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Berteroin’s molecular structure is represented by the formula C7H13NS2 . The formal name is 1-isothiocyanato-5-(methylthio)-pentane .


Chemical Reactions Analysis

Berteroin has been shown to suppress interleukin (IL)-1β or tumor necrosis factor (TNF)-α-induced chemokines production and intercellular adhesion molecule (ICAM)-1 expression in HPDLCs . It also inhibits phosphorylation of IκB kinase (IKK)- α/ β, nuclear factor (NF)- κB p65, and IκB- α and degradation of IκB- α in the NF-κB pathway induced by IL-1 β or TNF- α stimulation .


Physical And Chemical Properties Analysis

Berteroin is a sulforaphane analog found in cruciferous vegetables including Chinese cabbage, rucola salad leaves, and mustard oil . Its molecular formula is C7H13NS2 and it has a formula weight of 175.3 .

Scientific Research Applications

Anti-Inflammatory Properties

Berteroin, found in cruciferous vegetables, demonstrates significant anti-inflammatory effects. Studies have shown that it decreases the release of inflammatory mediators and pro-inflammatory cytokines in macrophages. This is achieved through the inhibition of nuclear factor-κB p65 translocation, DNA binding activity, and phosphorylation of multiple signaling molecules like p38 MAPK, ERK1/2, and AKT. Its application on mouse skin models has shown effective suppression of edema formation and down-regulation of inducible nitric oxide synthase (iNOS) and COX-2 expression, indicating its potential as a skin anti-inflammatory agent (Jung et al., 2014).

Regulation of Lipid Metabolism

Berteroin also plays a role in ameliorating lipid accumulation. In studies involving hepatocytes and adipocytes, berteroin showed a significant inhibitory effect on the expressions of lipogenic genes and lipid droplet formations. It activates adenosine monophosphate-activated protein kinase (AMPK), leading to increased expression of mitochondrial fatty acid oxidation-related genes. These findings suggest berteroin's usefulness in preventing and treating metabolic diseases, including hepatic steatosis (Yeon Ju Kim et al., 2021).

Future Directions

Berteroin’s anti-inflammatory properties suggest that it could potentially be developed as a skin anti-inflammatory agent . Further studies are needed to determine how berteroin inhibits IRAK1 degradation and TAK1 phosphorylation .

properties

IUPAC Name

1-isothiocyanato-5-methylsulfanylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS2/c1-10-6-4-2-3-5-8-7-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVIMVJTUQNSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196119
Record name Berteroin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; Penetrating raddish-like aroma
Record name 5-(Methylthio)pentyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name 5-(Methylthio)pentyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.055-1.061 (20°)
Record name 5-(Methylthio)pentyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Berteroin

CAS RN

4430-42-6
Record name Berteroin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Berteroin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berteroin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERTEROIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0K74BW6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Berteroin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
Y Hosokawa, I Hosokawa, M Shimoyama… - Naunyn-Schmiedeberg's …, 2023 - Springer
… berteroin, and there have been no attempts to use berteroin in the treatment of periodontitis. The purpose of this study was to determine whether berteroin … for the use of berteroin in the …
Number of citations: 5 link.springer.com
YJ Jung, JI Jung, HJ Cho, MS Choi, MK Sung… - International Journal of …, 2014 - mdpi.com
Berteroin (5-methylthiopentyl isothiocyanate) is a sulforaphane analog present in cruciferous vegetables, including Chinese cabbage, rucola salad leaves, and mustard oil. We …
Number of citations: 19 www.mdpi.com
YJ Kim, SY Park, JH Lee - Life Sciences, 2021 - Elsevier
… the effects of berteroin on lipid metabolism in … berteroin-inhibited hepatic lipid accumulation and adipocyte differentiation might be mediated by AMPK activation and that berteroin might …
Number of citations: 8 www.sciencedirect.com
YJ Jung, JI Jung, HJ Cho, JHY Park - 2013 - Wiley Online Library
… , berteroin inhibited LPS‐induced phosphorylation of p38 MAPK, ERK1/2, and Akt. Furthermore, berteroin … We demonstrated that berteroin exhibits potent anti‐inflammatory properties …
Number of citations: 0 faseb.onlinelibrary.wiley.com
SB Choi, JH Kim, S Kwon, NH Ahn, JH Lee… - Current …, 2023 - europepmc.org
… (berteroin), decreased the release of pro-inflammatory cytokines, IL-1β, and IL-6 in the BMDMs. Berteroin notably … Additionally, berteroin reduced the IL-1β secretion and cleaved IL-1β …
Number of citations: 2 europepmc.org
MJ Kim, SH Kim, SJ Lim - Anticancer research, 2010 - ar.iiarjournals.org
… berteroin were much less effective as growth inhibitors compared with other sulforaphane analogs: the IC 50 value of erucin and berteroin … sulphur (erucin and berteroin). Sulforaphane …
Number of citations: 35 ar.iiarjournals.org
S Petrović, M Drobac, L Ušjak, V Filipović… - Industrial Crops and …, 2017 - Elsevier
… macrocarpa root volatile fractions were dominated by berteroin (55.0–59.0%) and lesquerellin (34.1–36.4%), and were significantly different from horseradish root volatile fraction. In …
Number of citations: 20 www.sciencedirect.com
JW Fahey, KK Stephenson, KL Wade… - … and Biophysical Research …, 2013 - Elsevier
Infections by Helicobacter pylori are very common, causing gastroduodenal inflammation including peptic ulcers, and increasing the risk of gastric neoplasia. The isothiocyanate (ITC) …
Number of citations: 97 www.sciencedirect.com
N Han, KM Ku, J Kim - Postharvest Biology and Technology, 2019 - Elsevier
… In the present study, berteroin was detected and identified in GC–MS analysis, while glucoberteroin was not appeared in UHPLC analysis. Glucoberteroin might be co-eluted with …
Number of citations: 18 www.sciencedirect.com
SH Kim, SV Singh - Molecular cancer therapeutics, 2009 - AACR
… 6, the thio derivatives of SFN (iberverin, erucin, and berteroin) were highly effective in suppressing AR protein level regardless of the alkyl chain length. For example, the propyl, butyl, …
Number of citations: 62 aacrjournals.org

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